molecular formula C10H15FN4O B2583542 2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol CAS No. 1565494-19-0

2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol

Cat. No.: B2583542
CAS No.: 1565494-19-0
M. Wt: 226.255
InChI Key: PTBYMLDJAXRQEP-UHFFFAOYSA-N
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Description

2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol is a chemical compound that features a piperazine ring substituted with a fluoropyrimidine group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 5-fluoropyrimidine with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The fluoropyrimidine group can interact with nucleic acids, potentially inhibiting their function. The piperazine ring may interact with various receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol is unique due to its combination of a fluoropyrimidine group and an ethanol moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with other similar compounds .

Properties

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4O/c11-9-7-12-10(13-8-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBYMLDJAXRQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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